(3-(furan-3-yl)-1H-pyrazol-4-yl)methanol

Medicinal chemistry Scaffold selection Physicochemical profiling

For SAR-driven FBDD and agrochemical programs, positional integrity is non-negotiable. This furan-3-yl pyrazole methanol (CAS 908271-40-9) provides the regioisomerically defined scaffold essential for kinase and CYP enzyme targeting. The 4-hydroxymethyl handle enables orthogonal derivatization without perturbing the critical pyrazole NH tautomerism—a key advantage over 1-substituted or 5-hydroxymethyl variants that introduce unwanted binding ambiguities. Risk-adjusted procurement starts with this building block.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 908271-40-9
Cat. No. B1482262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(furan-3-yl)-1H-pyrazol-4-yl)methanol
CAS908271-40-9
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=COC=C1C2=C(C=NN2)CO
InChIInChI=1S/C8H8N2O2/c11-4-7-3-9-10-8(7)6-1-2-12-5-6/h1-3,5,11H,4H2,(H,9,10)
InChIKeySOUCZQYNYUELKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Furan-3-yl)-1H-pyrazol-4-yl)methanol (CAS 908271-40-9): Core Structural Identity and Procurement-Relevant Profile


(3-(Furan-3-yl)-1H-pyrazol-4-yl)methanol (CAS 908271-40-9) is a disubstituted pyrazole heterocycle bearing a furan-3-yl group at the 3-position and a hydroxymethyl group at the 4-position (molecular formula C₈H₈N₂O₂, MW 164.16 g/mol). The compound belongs to the furan-conjugated pyrazole class, which is recognized as a privileged scaffold in medicinal chemistry and agrochemical discovery [1]. It is commercially available as a research-grade building block (typical purity ≥95%) from multiple suppliers, with the hydroxymethyl group serving as a key synthetic handle for further functionalization [2]. Unlike many in-class analogs that carry the furan-2-yl isomer, the furan-3-yl attachment topology differentiates this compound in terms of electronic distribution, steric presentation, and resultant reactivity profiles [3].

Why Furan-Regioisomer and Hydroxymethyl-Position Interchange Fails for (3-(Furan-3-yl)-1H-pyrazol-4-yl)methanol


Substituting (3-(furan-3-yl)-1H-pyrazol-4-yl)methanol with a furan-2-yl analog or a regioisomer bearing the hydroxymethyl group at a different pyrazole position is not scientifically straightforward. The furan-3-yl attachment produces a distinct electronic resonance pattern compared to the furan-2-yl isomer, altering the dipole moment, hydrogen-bonding geometry, and π-stacking capability of the scaffold [1]. Concomitantly, the 4-hydroxymethyl placement preserves both pyrazole NH tautomeric forms (unlike 1-substituted or 5-hydroxymethyl variants), which is critical for maintaining the hydrogen-bond donor/acceptor pharmacophore essential for target engagement in kinase and enzyme inhibitor programs [2]. Procurement decisions that treat these positional isomers as interchangeable risk introducing confounding variables into structure–activity relationship (SAR) campaigns and may invalidate cross-study comparisons [3].

Quantitative Differentiation Evidence for (3-(Furan-3-yl)-1H-pyrazol-4-yl)methanol vs. Closest Analogs


Furan-3-yl vs. Furan-2-yl Regioisomerism: Computed Lipophilicity and Topological Polarity Identity Masks Divergent Electronic Profiles

Despite possessing identical molecular formulae (C₈H₈N₂O₂), identical molecular weights (164.16 g/mol), and indistinguishable computed XLogP3-AA (0.1) and topological polar surface area (TPSA, 62.1 Ų), the target compound (furan-3-yl) and its furan-2-yl regioisomer (CAS 2092583-07-6) differ fundamentally in the position of the furan oxygen relative to the pyrazole ring, which alters the molecular electrostatic potential surface and dipole orientation [1]. This regioisomeric difference modulates binding-site complementarity in target proteins where the furan oxygen serves as a hydrogen-bond acceptor. In kinase inhibitor programs, furan-3-yl-substituted pyrazoles have demonstrated differential CDK2 inhibitory potency compared to furan-2-yl analogs (e.g., IC₅₀ = 100 nM for 6-bromo-3-(furan-3-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine vs. IC₅₀ = 2,300 nM for the corresponding 6-(furan-2-yl) analog), illustrating that the regioisomeric choice propagates to target binding [2].

Medicinal chemistry Scaffold selection Physicochemical profiling

Hydroxymethyl at Position 4 vs. Position 3 or 5: Synthetic Derivatization Versatility and Tautomeric Integrity

The target compound positions the hydroxymethyl group at the pyrazole 4-position, which is chemically distinct from the more common 3- or 5-hydroxymethyl regioisomers. In the 4-substituted configuration, the CH₂OH group does not participate in annular tautomerism, leaving the pyrazole N1–H and N2–H tautomeric equilibrium intact (pKa ≈ 12.76 predicted) . This preserves both hydrogen-bond donor sites on the pyrazole ring, unlike 3- or 5-hydroxymethyl analogs where steric and electronic interference from the adjacent substituent can bias tautomer populations. The 4-hydroxymethyl group can be selectively oxidized to the corresponding aldehyde (3-(furan-3-yl)-1H-pyrazole-4-carbaldehyde) or converted to the chloromethyl derivative (CAS 2092705-33-2) for nucleophilic displacement, enabling divergent synthetic pathways [1]. By contrast, [5-(2-furyl)-1H-pyrazol-3-yl]methanol (CAS 84978-67-6) places the hydroxymethyl at position 3 adjacent to one pyrazole nitrogen, altering both the electronic environment and the accessible derivatization chemistry [2].

Synthetic chemistry Building block utility Derivatization

Predicted Physicochemical Property Comparison: Boiling Point, Density, and pKa vs. Closest Positional Isomer

Predicted bulk physicochemical properties differentiate (3-(furan-3-yl)-1H-pyrazol-4-yl)methanol from its closest structural isomer, (furan-3-yl)(1H-pyrazol-4-yl)methanol (CAS 1935475-85-6), in which the furan and pyrazole rings are connected via a CHOH bridge rather than a direct C–C bond . The target compound (direct C–C linkage) is predicted to have a boiling point of 442.9 ± 45.0 °C, density of 1.335 ± 0.06 g/cm³, and pKa of 12.76 ± 0.50; the bridged isomer, with its secondary alcohol and distinct hydrogen-bonding network, is expected to exhibit different thermal stability, solubility, and crystallization behavior . The direct furan-pyrazole linkage also confers greater thermal and chemical stability compared to the benzylic alcohol linkage in the bridged isomer, which is more susceptible to oxidation and dehydration [1]. These property differences directly impact storage, handling, and formulation in both research and scale-up contexts.

Physicochemical characterization Formulation development Procurement specification

Furan-3-yl Pyrazole Scaffold: Precedent for Kinase Inhibition and Antimicrobial Activity at the Class Level

While direct biological data for the target compound itself are absent from the peer-reviewed literature, the furan-3-yl pyrazole substructure has demonstrated quantitative activity in multiple target classes. Furan-3-yl-containing pyrazolo[1,5-a]pyrimidines have shown CDK2 IC₅₀ values as low as 100 nM [1]. Pyrazole–furan hybrid compounds have exhibited DPPH radical scavenging activity up to 90.52% and membrane stabilization inhibition of 86.70–99.25% in anti-inflammatory assays . Benzofuran–pyrazole-based compounds have inhibited E. coli DNA gyrase B with an IC₅₀ of 9.80 µM, comparable to ciprofloxacin [2]. The target compound, bearing the free hydroxymethyl and unsubstituted pyrazole NH, represents the minimal fragment of these active pharmacophores and is therefore a strategic starting point for fragment-based or structure-guided elaboration programs.

Kinase inhibition Antimicrobial discovery Fragment-based drug design

High-Value Application Scenarios for (3-(Furan-3-yl)-1H-pyrazol-4-yl)methanol Based on Differential Evidence


Fragment-Based Drug Discovery: Minimal Furan-3-yl Pyrazole Pharmacophore with Intact NH and Hydroxymethyl Handles

The compound serves as an ideal low-molecular-weight (164.16 Da) fragment for fragment-based drug discovery (FBDD) campaigns targeting kinases or metalloenzymes. The furan-3-yl attachment provides a regioisomerically defined heterocyclic recognition element, while the 4-hydroxymethyl group and free pyrazole NH offer two orthogonal vectors for chemical elaboration [1]. Unlike the furan-2-yl regioisomer (which may adopt different binding poses) or the 3-hydroxymethyl analog (which perturbs pyrazole tautomerism), this compound presents the minimal pharmacophore without positional ambiguity, enabling cleaner SAR interpretation [2].

Synthetic Intermediate for Kinase-Focused Compound Libraries

The 4-hydroxymethyl group can be selectively transformed to the corresponding aldehyde, carboxylic acid, chloromethyl, or aminomethyl derivative, each enabling access to distinct chemotypes (e.g., amides, amines, ethers, and heterocycle-fused systems) [1]. The furan-3-yl pyrazole core has established precedent in kinase inhibitor programs (CDK2 IC₅₀ = 100 nM for elaborated derivatives), and the target compound provides the most direct synthetic entry point to this scaffold class without requiring de novo heterocycle construction [2].

Agrochemical Lead Discovery: Fungicidal and Antimicrobial Scaffold Development

Furan-conjugated pyrazole derivatives have demonstrated fungicidal activity in patent literature (e.g., fungicidal pyrazoles, US and EP patent families) [1]. The target compound's furan-3-yl (rather than furan-2-yl) topology may offer differential selectivity against fungal cytochrome P450 enzymes, as evidenced by the distinct electronic profiles of the two regioisomers [2]. The 4-hydroxymethyl group also permits pro-pesticide design via ester or carbamate prodrug strategies [3].

Quote Request

Request a Quote for (3-(furan-3-yl)-1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.